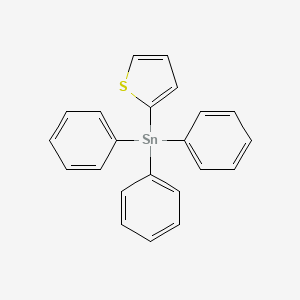

Triphenyl(thiophen-2-yl)stannane

Description

Significance of Triphenyl(thiophen-2-yl)stannane within Organostannane Chemistry

This compound belongs to the class of tetraorganotin compounds, where the central tin atom is bonded to four organic groups: three phenyl rings and one thiophen-2-yl group. While specific research focusing exclusively on this compound is limited, its significance can be understood through its role as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.orgwiley-vch.de

The Stille reaction is a powerful and versatile method for creating new carbon-carbon bonds, typically between an sp2-hybridized organostannane and an organic halide or triflate. wikipedia.orgwiley-vch.de In this context, this compound serves as the organostannane partner, capable of transferring its thiophen-2-yl group to another molecule. This is a crucial step in the synthesis of more complex molecules that incorporate a thiophene (B33073) ring, which is a desirable structural motif in many functional materials and pharmaceuticals.

The general synthesis of such tetraorganotin compounds often involves the reaction of an organometallic reagent, like a Grignard reagent or an organolithium species, with a triorganotin halide. For this compound, a plausible synthetic route would involve the reaction of 2-thienyllithium (B1198063) (prepared from thiophene and a strong base like n-butyllithium) with triphenyltin (B1233371) chloride.

The utility of organostannanes like this compound in the Stille reaction is due to their stability to air and moisture and their compatibility with a wide range of functional groups. libretexts.org The phenyl groups in this compound are generally considered "non-transferable" or have a lower migratory aptitude compared to the thiophenyl group in the transmetalation step of the Stille coupling catalytic cycle, allowing for the selective transfer of the desired thiophene moiety.

Overview of Thiophene-containing Systems in Advanced Materials Science

Thiophene-containing systems, particularly polymers, are a major focus of advanced materials science due to their exceptional electronic and optical properties. numberanalytics.comnih.gov Polythiophenes and their derivatives are a class of conjugated polymers that can be rendered electrically conductive through doping, making them suitable for a wide array of applications. researchgate.net

The electronic properties of these polymers can be finely tuned by modifying the polymer backbone or by adding different functional groups to the thiophene rings. nih.gov This tunability allows for the design of materials with specific band gaps, which is critical for their use in electronic devices.

Key application areas for thiophene-based materials include:

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene-based polymers make them excellent candidates for the emissive layer in OLEDs, which are used in displays and lighting. numberanalytics.comresearchgate.net

Organic Photovoltaics (OPVs): Thiophene-based polymers are extensively used as the electron-donating material in the active layer of organic solar cells due to their strong light absorption in the visible spectrum and good charge-transport properties. numberanalytics.comresearchgate.net

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes allows them to be used as the active channel material in OFETs, which are fundamental components of organic integrated circuits and sensors.

Sensors: The conductivity of thiophene-based polymers can be modulated by their interaction with specific chemical or biological analytes, forming the basis for highly sensitive sensors. researchgate.net

Electrochromic Devices: The ability of some thiophene polymers to change color in response to an applied electrical potential is exploited in smart windows, displays, and mirrors. researchgate.net

The synthesis of these advanced materials often relies on cross-coupling reactions where thiophene-containing monomers are polymerized. wiley-vch.denih.gov Organostannane reagents, such as this compound, are key precursors for creating these thiophene-based monomers and polymers through Stille polycondensation. wiley-vch.de

Properties

CAS No. |

54663-76-2 |

|---|---|

Molecular Formula |

C22H18SSn |

Molecular Weight |

433.2 g/mol |

IUPAC Name |

triphenyl(thiophen-2-yl)stannane |

InChI |

InChI=1S/3C6H5.C4H3S.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-3H; |

InChI Key |

RKDVYOKAPQRDLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Triphenyl Thiophen 2 Yl Stannane

Pathways of Chemical Transformation

The primary pathway of chemical transformation for Triphenyl(thiophen-2-yl)stannane is the Stille cross-coupling reaction. wikipedia.orgnumberanalytics.com This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst. The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

In a typical Stille coupling reaction utilizing this compound, an organic halide (R-X) reacts with the organostannane. The palladium(0) catalyst first undergoes oxidative addition with the organic halide to form a palladium(II) intermediate. This is followed by the crucial transmetalation step, where an organic group from the tin atom is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the new carbon-carbon bond (R-R') and regenerates the palladium(0) catalyst, allowing the cycle to continue. numberanalytics.com

The general order of reactivity for the transfer of organic groups from tin in Stille reactions is alkynyl > alkenyl > aryl > allyl = benzyl (B1604629) > alkyl. libretexts.org Within the aryl category, electron-rich aryl groups tend to transfer more readily. nih.gov

Another potential, though less synthetically utilized, pathway for chemical transformation is electrophilic cleavage of the tin-carbon bond. Strong electrophiles, such as halogens or strong acids, can cleave the Sn-C bond. For instance, iodinolysis of organostannanes results in the formation of an organoiodide and a triorganotin iodide. The rate of this cleavage is influenced by the nature of the organic group and the other substituents on the tin atom.

Role of the Thiophene (B33073) Moiety in Reactivity

The thiophene moiety plays a pivotal role in the reactivity of this compound. Thiophene is an electron-rich five-membered aromatic heterocycle. Its aromaticity is slightly less than that of benzene, and the sulfur atom significantly influences the electronic properties of the ring. mdma.ch The sulfur atom can donate its lone pair of electrons into the π-system, making the thiophene ring more electron-rich and, consequently, more reactive towards electrophiles than benzene. acs.org

In the context of the Stille reaction, the electron-rich nature of the 2-thienyl group is of paramount importance. During the transmetalation step, the organostannane interacts with the palladium(II) center. A more electron-rich organic group on the tin atom can facilitate a faster and more efficient transfer to the electron-deficient palladium center. Therefore, the 2-thienyl group is generally transferred preferentially over the phenyl groups in this compound. This selectivity is a key feature that allows the thiophene ring to be selectively introduced into new molecular frameworks.

Cleavage and Formation of Sn-C Bonds in Organostannanes

The formation of the Sn-C bonds in this compound is typically achieved through the reaction of a Grignard or organolithium reagent with a triorganotin halide. For example, the reaction of 2-thienyllithium (B1198063) with triphenyltin (B1233371) chloride would yield the desired product.

The cleavage of the Sn-C bonds is the defining feature of its reactivity in cross-coupling reactions. As mentioned, the relative ease of cleavage of the different organic groups from the tin atom dictates the outcome of the Stille reaction. This selectivity is governed by a combination of electronic and steric factors.

In unsymmetrical organostannanes like this compound, the rate of transfer of the organic groups generally follows the order of their stability as a carbanion, with more electron-rich and less sterically hindered groups transferring more rapidly. The 2-thienyl group, being more electron-rich than the phenyl group, has a more labile Sn-C bond in the context of transmetalation to a palladium center. The phenyl groups, in this case, act as "dummy" ligands, remaining on the tin atom.

The general trend for the cleavage of Sn-C bonds in Stille coupling is summarized in the table below:

| Organic Group (R) in R-SnBu₃ | Relative Rate of Transfer |

| Alkynyl | Fastest |

| Alkenyl | Fast |

| Thienyl | Moderate to Fast |

| Phenyl | Moderate |

| Allyl | Moderate |

| Benzyl | Moderate |

| Alkyl | Slowest |

This table presents a generalized trend in the relative rates of transfer for different organic groups in Stille coupling reactions.

The cleavage of Sn-C bonds can also be induced by electrophiles. Studies on related organostannanes have shown that the nature of the alkyl or aryl groups on the tin atom influences the reactivity. For instance, triphenylstannyl compounds are generally less reactive towards electrophilic cleavage than their trimethylstannyl counterparts. youtube.com This is attributed to the electron-withdrawing nature of the phenyl groups, which reduces the electron density on the tin-carbon bonds, making them less susceptible to attack by electrophiles.

Coordination Chemistry of Triphenyl Thiophen 2 Yl Stannane

Ligand Properties of Thiophen-2-yl and Triphenyl Moieties

The thiophen-2-yl moiety offers a soft sulfur donor atom, which shows a strong affinity for soft transition metals. The lone pairs on the sulfur atom can engage in coordination, leading to the formation of stable metal-sulfur bonds. In some thiophene-derived Schiff base complexes, the thiophene (B33073) sulfur has been shown to coordinate to metal centers like copper(II). researchgate.net The mode of coordination of the thiophene ring can vary, and in certain iridium complexes, it has been observed to coordinate to the metal center.

Complexation with Transition Metals

While specific studies on the complexation of triphenyl(thiophen-2-yl)stannane are not extensively documented, the coordination chemistry of analogous organotin compounds, such as tributyl(thiophen-2-yl)stannane, provides valuable insights. These compounds are known to participate in reactions like the Stille coupling, which inherently involves the coordination of the organotin reagent to a palladium catalyst. chemicalbook.com This suggests that this compound can also act as a ligand for transition metals, with the tin atom and the thiophene sulfur being the primary coordination sites.

The formation of bimetallic complexes is a notable feature of organotin compounds. For instance, bulky tin ligands have been utilized to stabilize electronically unsaturated platinum-tin bimetallic complexes that are capable of activating small molecules. miami.edu Similarly, an iron-tin cluster complex, Fe₂(µ-SnBu₂)₂(CO)₈, has been synthesized and shown to be active in C-H bond activation. miami.edu These examples highlight the potential of this compound to form complexes with various transition metals, including those from Group 8 and 10. The synthesis of such complexes often involves the reaction of the organotin compound with a suitable metal precursor in an appropriate solvent.

Table 1: Examples of Transition Metal Complexes with Related Organotin and Thiophene Ligands

| Ligand | Metal | Complex Formula | Reference |

|---|---|---|---|

| Tributyltin | Platinum | Pt(SnBu₃)₂(CNBu)₂ | miami.edu |

| Tributyltin | Iron | Fe₂(µ-SnBu₂)₂(CO)₈ | miami.edu |

| Thiophene-derived Schiff Base | Copper(II) | [CuL₂] | researchgate.net |

| Thiophene-derived Schiff Base | Zinc(II) | [LTHZnCl₂] | acs.org |

| Thiophene-derived Schiff Base | Palladium(II) | [LTHPdCl₂] | acs.org |

This table presents data for analogous compounds to illustrate potential complexation behavior.

Influence of Coordination on Molecular Structure and Electronic States

The coordination of this compound to a transition metal center is expected to induce significant changes in its molecular structure and electronic properties. X-ray crystallographic studies of related organotin-cobalt complexes have provided detailed information on bond lengths and angles, revealing distorted tetrahedral or trigonal-bipyramidal geometries around the tin atom upon coordination. researchgate.net For instance, in Cl₂Sn(Co(CO)₂C₇H₈)₂, the Sn-Co bond length is a key parameter defining the structure. researchgate.net

Upon coordination, changes in the electronic environment of the ligand are readily observed through spectroscopic techniques. In a study of zinc(II) and cadmium(II) complexes with a thiophene-derived Schiff base, variable-temperature NMR spectroscopy indicated a dynamic interconversion process between different conformers in solution. acs.org The 1H and 13C NMR chemical shifts of the thiophene protons and carbons are particularly sensitive to coordination. For example, in the zinc complex [LTHZnCl₂], two sets of resonances were observed, corresponding to two different coordination environments. acs.org

Furthermore, the electronic absorption spectra of these complexes can provide evidence of coordination. The complexation of 3,4-bis(alkylthio)thiophenes with palladium(II) and platinum(II) resulted in a blueshift of the absorption maximum, indicating a decrease in the electron-donor ability of the sulfur atoms to the thiophene ring. tue.nl

Table 2: Selected Spectroscopic Data for a Thiophene-Derived Schiff Base Ligand and its Zinc(II) Complex

| Compound | 1H NMR (δ, ppm, -N=CH-Thiophene) | Reference |

|---|---|---|

| (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH) | 8.66 (conformer a), 8.79 (conformer b) | acs.org |

| [LTHZnCl₂] | 8.64 (conformer a), 8.78 (conformer b) | acs.org |

This table illustrates the influence of coordination on the NMR chemical shifts of a related thiophene-containing ligand.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

Comprehensive searches for advanced spectroscopic data for the chemical compound this compound have yielded no specific experimental results for its comprehensive nuclear magnetic resonance (NMR), vibrational and electronic spectroscopy, or mass spectrometry. The requested detailed analysis and structural elucidation based on 1H, 13C, and 119Sn NMR, as well as Infrared (IR), Ultraviolet-Visible (UV-Vis), and mass spectrometry, could not be compiled as the primary research data appears to be unavailable in the public domain.

Efforts to locate specific spectroscopic parameters for this compound were unsuccessful. The search results consistently provided information on analogous but structurally distinct compounds, such as tributyl(thiophen-2-yl)stannane. Due to the explicit focus of the requested article, data from these related compounds cannot be substituted to infer the characteristics of this compound.

Consequently, the generation of an article with the specified sections and data tables is not possible at this time. The required scientifically accurate content, including detailed research findings and interactive data tables for 1H, 13C, and 119Sn NMR, IR, UV-Vis, and mass spectrometry of this compound, remains contingent on the future publication of relevant experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation of Triphenyl Thiophen 2 Yl Stannane

Single-Crystal X-ray Diffraction for Solid-State Structure

A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available single-crystal X-ray diffraction study for triphenyl(thiophen-2-yl)stannane. Consequently, detailed information regarding its crystal packing, specific intermolecular interactions, and conformational analysis in the crystalline state is not available at present. The following subsections, which would typically detail these crystallographic findings, cannot be populated with specific data for the title compound.

Crystal Packing and Intermolecular Interactions

No crystallographic data available in the public domain.

Conformational Analysis in the Crystalline State

No crystallographic data available in the public domain.

Emerging Structural Analysis Techniques

In the absence of a definitive single-crystal X-ray structure for this compound, or to complement such a study, several emerging and advanced analytical techniques offer powerful avenues for its structural elucidation. These methods are particularly valuable for organometallic compounds, which may present challenges in obtaining diffraction-quality single crystals or where a deeper understanding of their electronic structure and behavior in different states is desired.

Three-Dimensional Electron Diffraction (3D ED/MicroED)

A revolutionary technique for determining the crystal structure of small molecules from nanocrystals is three-dimensional electron diffraction (3D ED), also known as micro-crystal electron diffraction (MicroED). nih.goviucr.org This method is particularly advantageous when only very small crystals (sub-micron in size) are obtainable, a common challenge in the crystallization of organometallic compounds. researchgate.net The strong interaction of electrons with matter allows for the collection of diffraction data from crystals that are far too small for conventional or even synchrotron X-ray diffraction. researchgate.net For a compound like this compound, MicroED could provide a complete three-dimensional molecular structure, revealing precise bond lengths, angles, and the conformation of the phenyl and thiophenyl groups relative to the tin center. iucr.orgnih.gov This would be instrumental in understanding the steric and electronic effects influencing its solid-state architecture.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of specific nuclei in a powdered or amorphous solid sample. For organotin compounds, ¹¹⁹Sn SSNMR is particularly informative. utep.edu The chemical shift anisotropy observed in a static ¹¹⁹Sn SSNMR spectrum provides detailed information about the electronic environment and coordination geometry around the tin atom. Furthermore, coupling this with computational modeling can help to refine and validate computationally predicted structures. utep.eduresearchgate.net Advanced SSNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS), can enhance the signals of less abundant nuclei like ¹³C, providing insights into the conformation of the phenyl and thiophenyl ligands in the solid state. rsc.org This can be used to determine torsional angles and identify the presence of different conformers in the crystal lattice, information that is complementary to diffraction methods. rsc.org

Quantum Crystallography

Quantum crystallography integrates experimental diffraction data with quantum chemical calculations to refine crystal structures and derive detailed information about the electronic properties of a molecule within a crystal. nih.govwikipedia.orguchicago.edu This approach goes beyond the simple determination of atomic positions to map the electron density distribution, which is crucial for understanding chemical bonding and intermolecular interactions. iucr.org For this compound, a quantum crystallographic refinement could elucidate the nature of the Sn-C and Sn-S (if any intramolecular interaction exists) bonds, quantify the electrostatic potential, and provide a more accurate description of non-covalent interactions, such as π-π stacking or C-H···π interactions, that might govern the crystal packing.

Synchrotron and Neutron Diffraction

Should small or weakly diffracting crystals of this compound become available, the high intensity of synchrotron radiation can be pivotal in obtaining high-quality diffraction data where conventional X-ray sources fail. nih.govroyalsocietypublishing.org Synchrotron sources are essential for studying very small crystals or for performing experiments under non-ambient conditions. royalsocietypublishing.org

Neutron diffraction offers a unique advantage in accurately locating hydrogen atoms, which is often challenging with X-ray diffraction due to their low electron density. osti.govmdpi.com A neutron diffraction study of this compound would precisely determine the positions of all hydrogen atoms on the phenyl and thiophene (B33073) rings, providing a complete and highly accurate picture of its molecular geometry and any hydrogen-bonding interactions. wikipedia.orglibretexts.org

Computational Crystal Structure Prediction (CSP)

Computational Studies on Triphenyl Thiophen 2 Yl Stannane

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for studying the physicochemical properties of organometallic compounds like Triphenyl(thiophen-2-yl)stannane. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for predicting molecular properties.

Molecular Geometry and Electronic Structure Optimization

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For thiophene (B33073) and its derivatives, DFT calculations, often using basis sets like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing a realistic model for its structure. The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The presence of the tin atom, phenyl groups, and the thiophene ring creates a complex electronic environment that influences the molecule's reactivity and physical properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com These orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and its electronic excitation properties. researchgate.net

In thiophene-based systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting portion. researchgate.net For thiophene oligomers, both the HOMO and LUMO can be delocalized across the entire molecule, which is a desirable characteristic for conductive materials. researchgate.net Computational studies on related thiophene derivatives have shown that the introduction of different substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. rsc.org

Below is a table showcasing representative HOMO and LUMO energy values and the corresponding energy gap for a model thiophene system, illustrating the typical data obtained from DFT calculations.

| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Monomer | -6.50 | -1.20 | 5.30 |

| Thiophene Dimer | -5.80 | -1.80 | 4.00 |

| Thiophene Trimer | -5.50 | -2.10 | 3.40 |

| This data is illustrative and based on typical values for thiophene oligomers; specific values for this compound would require dedicated calculations. |

Spectroscopic Property Prediction (e.g., UV-Vis, IR)

DFT calculations are also instrumental in predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) spectrum of a compound. For instance, Fourier-transform infrared spectroscopy (FT-IR) is a technique used to obtain the IR spectra of molecules, typically in the range of 4000 cm⁻¹ to 600 cm⁻¹. mdpi.com

Furthermore, the electronic transitions between molecular orbitals can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum. These theoretical spectra can then be compared with experimental data to validate the computational model and gain a more detailed understanding of the electronic structure and transitions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method for investigating the properties of electronically excited states. rsc.orgarxiv.orguci.edu TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light and are crucial for understanding a molecule's optical and photophysical behavior. rsc.orgchemrxiv.org This method has become a popular tool for computing properties directly related to optical absorption and emission spectra. rsc.org The accuracy of TD-DFT in predicting excitation energies is often within approximately 0.3 eV for many organic molecules, making it a valuable tool for studying spectroscopy in solution. chemrxiv.org

Advanced Computational Approaches for Charge Transfer Characteristics

The movement of charge within a molecule or between molecules is a fundamental process in many chemical and biological phenomena. Advanced computational methods are employed to investigate the charge transfer characteristics of molecules like this compound. These methods often build upon DFT and TD-DFT to provide a more detailed picture of how charge is redistributed upon excitation or during a chemical reaction.

For thiophene-containing systems, which are often used in organic electronics, understanding charge transport is particularly important. rsc.org Theoretical studies can reveal the relationships between molecular structure and charge transport properties. rsc.org For example, modifying thiophene derivatives with electron-withdrawing or electron-donating groups can significantly impact their charge transfer characteristics. rsc.org Techniques such as analyzing intermolecular interactions in crystal structures can provide deep insights into how molecules pack and how this affects charge mobility. rsc.org

Applications and Functionalization in Advanced Materials Science

Utilization in Organic Electronics

The application of Triphenyl(thiophen-2-yl)stannane in organic electronics primarily stems from its role as a precursor in the synthesis of organic semiconductors. The thiophene (B33073) unit is a well-established component of conductive polymers and small molecules due to its electron-rich nature and the ability of its sulfur atom's d-orbitals to enhance π-orbital overlap, facilitating charge transport. The triphenylstannyl group provides a reactive site for cross-coupling reactions, such as Stille coupling, enabling the precise construction of complex conjugated architectures.

Thiophene-based materials are integral to the field of organic semiconductors. The electronic properties of these materials can be finely tuned through chemical modification, making them suitable for a range of applications. This compound is a valuable monomer for creating polymers and oligomers where the thiophene ring contributes to the delocalized π-electron system necessary for charge transport. The triphenyltin (B1233371) group allows for the polymerization or coupling with other aromatic systems, leading to extended conjugation.

The charge transport in these thiophene-containing materials is influenced by factors such as molecular packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The introduction of different functional groups to the thiophene backbone, a process facilitated by precursors like this compound, can alter these properties to optimize charge carrier mobility. For instance, the design of donor-acceptor (D-A) structures, where thiophene can act as part of the donor or the π-bridge, is a common strategy to modulate the bandgap and improve charge separation and transport.

Organic Field-Effect Transistors (OFETs) are a cornerstone of organic electronics, and their performance is highly dependent on the semiconductor material used. Thiophene-based polymers and small molecules are frequently employed as the active layer in OFETs due to their excellent charge transport characteristics. This compound can be utilized in the synthesis of these active materials through palladium-catalyzed cross-coupling reactions. This allows for the creation of well-defined, regioregular polymers with high charge carrier mobilities. The ability to create highly ordered thin films from these materials is crucial for efficient charge transport in the transistor channel. The design of the semiconductor's molecular structure, originating from precursors like this compound, directly impacts the material's ability to self-assemble into well-ordered domains, which is a key factor for achieving high-performance OFETs.

Integration into Optoelectronic Devices

The versatility of this compound extends to the fabrication of optoelectronic devices, where materials are required to both interact with light and transport charge. Its derivatives are found in the active layers of organic solar cells and as components in the emissive layers of organic light-emitting diodes.

In the realm of solar energy conversion, this compound is a precursor to materials used in both Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). For OSCs, it can be used to synthesize donor polymers for bulk heterojunction devices. These polymers, containing thiophene units, possess favorable light absorption and charge transport properties.

For DSSCs, this compound can be a starting material for the synthesis of organic dyes that act as sensitizers. These dyes often feature a Donor-π-Acceptor (D-π-A) architecture, where a triphenylamine unit can act as the electron donor, and a thiophene-containing bridge facilitates charge transfer to an acceptor group anchored to a semiconductor surface like TiO2. The performance of a D-π-A dye in a DSSC is highly dependent on its molecular structure, which dictates its absorption spectrum and energy levels. For example, a dye incorporating a triphenylamine donor and a thienothiophene spacer demonstrated a power conversion efficiency of 6.57% with a short-circuit current density (Jsc) of 15.4 mA·cm−2 and an open-circuit voltage (Voc) of 693 mV .

| Device Type | Key Component Derived from Precursor | Performance Metric | Value |

| DSSC | Organic Dye (Triphenylamine-Thienothiophene based) | Power Conversion Efficiency (η) | 6.57% |

| DSSC | Organic Dye (Triphenylamine-Thienothiophene based) | Short-Circuit Current Density (Jsc) | 15.4 mA·cm⁻² |

| DSSC | Organic Dye (Triphenylamine-Thienothiophene based) | Open-Circuit Voltage (Voc) | 693 mV |

This table presents representative performance data for a DSSC utilizing a dye that could be synthesized from precursors including this compound.

This compound is also a valuable precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs). Thiophene-containing oligomers and polymers can be designed to have specific emission colors and high photoluminescence quantum yields, making them suitable as emissive materials. Furthermore, molecules incorporating both triphenylamine and thiophene moieties can exhibit good hole-transporting properties, making them useful in the hole transport layer (HTL) of an OLED. The design of such materials often involves creating D-π-A structures to tune the emission properties. For instance, a donor-π-acceptor compound comprising triphenylamine as the donor and a thieno[3,2-b]thiophene π-conjugated linker has been used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61% mdpi.combeilstein-journals.org.

| OLED Performance Metric | Value |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

This table shows the performance of an OLED using a D-π-A emitter that contains structural motifs derivable from this compound.

Rational Design of Derivatives for Tunable Electronic Properties

The true strength of this compound lies in its potential for the rational design of derivatives with precisely controlled electronic properties. The Stille coupling reaction, for which organostannanes are key reagents, allows for the systematic modification of the molecular structure. By coupling this compound with various aromatic halides, a wide array of new molecules and polymers can be synthesized.

This synthetic flexibility enables researchers to:

Tune the HOMO and LUMO energy levels: By introducing electron-donating or electron-withdrawing groups to the aromatic partners in the coupling reaction, the energy levels of the resulting material can be adjusted to match the requirements of a specific device architecture.

Modify the optical bandgap: The extent of π-conjugation can be controlled by the choice of the coupling partner, which in turn influences the absorption and emission spectra of the material.

Enhance charge carrier mobility: By designing molecules that favor strong intermolecular π-π stacking, the charge transport properties can be significantly improved.

Improve solubility and processability: The attachment of appropriate side chains to the molecular backbone can enhance the solubility of the material, facilitating its deposition from solution for device fabrication.

Through these strategies, a diverse library of materials can be generated from the this compound precursor, each optimized for a specific application in advanced materials science.

Impact of Structural Modifications on Performance

The performance of materials derived from this compound can be precisely tuned through strategic structural modifications. These modifications can be broadly categorized into alterations of the thiophene ring and changes to the triphenyltin group. Such changes significantly influence the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in organic electronics and nonlinear optics.

Research on analogous donor-π-acceptor (D-π-A) systems based on thiophene has demonstrated that the nature of the substituent groups has a profound effect on the material's photophysical properties. For instance, modifying the electron-donating strength of groups attached to the thiophene ring can lead to a significant enhancement of the ICT strength. This is evidenced by shifts in absorption and fluorescence emission spectra. In structurally similar thiophene-based compounds, replacing a methoxy electron-donating group with a stronger dimethylamine group resulted in a substantial red shift in the fluorescence emission spectra, indicating a more pronounced charge transfer in the excited state. researchgate.netnih.gov

While direct studies on a wide range of structurally modified this compound derivatives are limited, the principles observed in related thiophene compounds are applicable. The introduction of electron-withdrawing or electron-donating groups onto the thiophene ring or the phenyl groups of the stannane moiety would be expected to modulate the HOMO and LUMO energy levels, thereby altering the optical and electronic properties of the resulting materials.

The following table illustrates the impact of modifying the donor group on the photophysical properties of analogous thiophene-based D-π-A compounds.

| Compound | Donor Group | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| MOT | Methoxy | 380 | 446 | 66 |

| DMAT | Dimethylamine | 398 | 560 | 162 |

This data is for analogous thiophene-based compounds, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), and serves to illustrate the principle of performance tuning through structural modification. researchgate.netnih.gov

Development of Star Molecules and Polymeric Systems

This compound is a key precursor in the synthesis of more complex macromolecular structures such as star-shaped molecules and conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Star-shaped molecules, often built around a central core, can exhibit unique photophysical properties due to their three-dimensional architecture and extended π-conjugation. Thiophene derivatives are frequently used as the arms of these star molecules. The synthesis of such molecules often employs palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where an organotin compound like this compound is reacted with a halogenated core. A common core used for this purpose is 1,3,5-triazine, which acts as a strong electron-accepting center. The reaction of a thienylstannane with a halogenated triazine core leads to the formation of star-shaped D-π-A molecules. researchgate.net

The general synthetic approach involves the reaction of a tributylstannylthiophene derivative with a cyanuric chloride core to produce 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine. By extension, this compound could be utilized in a similar fashion, offering an alternative organotin reagent for these coupling reactions. The properties of the resulting star-shaped molecules, such as their absorption, emission, and redox behavior, can be tuned by modifying the peripheral groups on the thiophene arms. researchgate.net

Two-Photon Absorbing Chromophores

Two-photon absorption (2PA) is a nonlinear optical phenomenon with applications in 3D microfabrication, photodynamic therapy, and high-resolution imaging. The design of molecules with large 2PA cross-sections is a key area of materials research. Star-shaped D-π-A molecules containing thiophene units have been shown to be effective two-photon absorbing chromophores. researchgate.net

The 2PA properties of these molecules are closely linked to their electronic structure, particularly the extent of intramolecular charge transfer. The combination of an electron-donating periphery (the thiophene arms) and a central electron-accepting core (such as 1,3,5-triazine) facilitates a significant change in the dipole moment upon excitation, which is a key factor for high 2PA activity.

While direct measurements of the 2PA cross-section of this compound itself are not widely reported, its role as a building block for 2PA-active materials is significant. By incorporating this compound into star-shaped architectures, it is possible to create materials with large 2PA cross-sections in the near-infrared region. The 2PA cross-section values of such systems are influenced by the nature of the π-conjugated bridge and the strength of the donor and acceptor units. researchgate.net

The following table presents data on the two-photon absorption properties of star-shaped molecules synthesized from thiophene derivatives, illustrating the potential of materials derived from this compound.

| Molecule | Core | Arms | Wavelength (nm) | 2PA Cross-Section (GM) |

| SM1 | 1,3,5-Triazine | Thiophen-2-yl | 720-880 | Large |

| SM2 | 1,3,5-Triazine | Bithiophen-2-yl | 720-880 | Larger |

This data is for analogous star-shaped molecules containing a 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine unit and demonstrates the principle of achieving high 2PA cross-sections in such systems. researchgate.net (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Future Directions and Perspectives in Triphenyl Thiophen 2 Yl Stannane Research

Unexplored Synthetic Methodologies

The primary synthesis of triphenyl(thiophen-2-yl)stannane and related organostannanes has traditionally relied on methods like the reaction of a Grignard reagent with tin halides. wikipedia.org However, the quest for more efficient, sustainable, and versatile synthetic routes is driving the exploration of novel methodologies.

Flow Chemistry: Continuous flow chemistry presents a promising avenue for the synthesis of organostannanes. youtube.comnih.gov This technology offers enhanced safety, improved reaction kinetics, and the potential for automated, scalable production. nih.govmdpi.com The use of packed-bed reactors, where a homogeneous solution flows through a solid reactant or catalyst, could be adapted for the synthesis of this compound, potentially leading to higher yields and purity. youtube.com

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, offering mild and environmentally friendly conditions. youtube.comrsc.orgnih.gov Photoredox catalysis can generate reactive intermediates that can participate in a wide range of transformations, including the formation of carbon-tin bonds. youtube.comyoutube.com Exploring photoredox-mediated pathways for the synthesis of this compound could provide access to novel reaction mechanisms and expand the scope of accessible organotin compounds. nih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a key focus in modern chemistry. For the synthesis of thiophene-containing compounds, approaches like multicomponent reactions and the use of water as a solvent are being investigated. researchgate.netresearchgate.net Applying these green principles to the synthesis of this compound could reduce waste and the use of hazardous reagents. researchgate.net

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. The Stille cross-coupling reaction, a cornerstone of its application, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net

Kinetic Studies: Detailed kinetic studies can elucidate the rate-determining steps and the influence of various factors such as ligands and additives. For instance, the addition of copper(I) salts has been shown to dramatically accelerate Stille couplings, and kinetic analysis can help unravel the precise role of the cocatalyst. researchgate.netorganic-chemistry.org

Spectroscopic and Crystallographic Analysis: The characterization of reaction intermediates provides direct evidence for proposed mechanisms. Techniques like NMR spectroscopy and X-ray crystallography can be used to identify and study the structure of key intermediates in the catalytic cycle. mdpi.com

Trapping Experiments: The use of trapping agents can help to capture and identify transient species, providing further insight into the reaction pathway. This can be particularly useful for understanding the nature of the active catalytic species and the mechanism of transmetalation.

Synergistic Computational-Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful tool for understanding and predicting the behavior of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and predict the influence of substituents on reactivity. mdpi.comresearchgate.netmdpi.comresearchgate.net This can guide the design of new catalysts and substrates for more efficient reactions. For example, DFT can help to understand the transmetalation step in Stille coupling by modeling the interaction between the organostannane and the palladium complex. researchgate.net

Predictive Modeling: By combining experimental data with computational models, it is possible to develop predictive tools for reaction outcomes. This can accelerate the discovery of new reactions and the optimization of reaction conditions. Computational studies can also predict the electronic and optical properties of materials derived from this compound, aiding in the design of new functional materials. mdpi.com

| Computational Method | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Modeling reaction mechanisms of Stille coupling. | Elucidation of transition state geometries and energies. researchgate.net |

| DFT | Predicting structural and electronic properties. | Correlation of calculated properties with experimental data. mdpi.com |

| DFT | Investigating the role of additives and ligands. | Understanding the accelerating effect of Cu(I) salts. researchgate.net |

Emerging Applications in Niche Technologies

Beyond its traditional role in organic synthesis, this compound and its derivatives are being explored for their potential in various advanced technologies. The thiophene (B33073) moiety is a well-known building block for electronically active materials. mdpi.com

Organic Solar Cells (OSCs): Thiophene-based materials are widely used in organic photovoltaics due to their excellent electronic and optical properties. mdpi.comrsc.orgrsc.org this compound can serve as a precursor for the synthesis of novel conjugated polymers and small molecules for use in the active layer of OSCs. researchgate.netresearchgate.net The ability to tune the electronic properties through chemical modification makes these materials highly promising for next-generation solar energy conversion.

Organic Field-Effect Transistors (OFETs): The semiconducting properties of thiophene-containing compounds also make them suitable for applications in organic electronics, such as OFETs. researchgate.net Research into new thiophene-based polymers derived from this compound could lead to the development of flexible and low-cost electronic devices.

Bioactive Materials: Thiophene derivatives have shown a wide range of biological activities. researchgate.netmdpi.com this compound can be used as a starting material for the synthesis of novel thiophene-containing compounds with potential applications in medicine and agriculture. mdpi.com

| Technology Area | Potential Application of this compound Derivatives | Key Advantages |

| Organic Solar Cells | Donor or acceptor materials in the active layer. | Tunable electronic properties, good charge transport. mdpi.comresearchgate.net |

| Organic Field-Effect Transistors | Active semiconductor layer. | Solution processability, mechanical flexibility. researchgate.net |

| Bioactive Compounds | Scaffolds for new pharmaceuticals or agrochemicals. | Diverse biological activities of thiophene derivatives. researchgate.netmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.